2,3-Difluoro-4-nitroanisole
Overview
Description
2,3-Difluoro-4-nitroanisole is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . The compound appears as an off-white to light yellow to yellow or gray powder or crystals .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-nitroanisole involves the use of METHOXYTRIMETHYLSILANE and 1,2,3-Trifluoro-4-nitrobenzene .Molecular Structure Analysis
The InChI code for 2,3-Difluoro-4-nitroanisole is 1S/C7H5F2NO3/c1-13-5-3-2-4 (10 (11)12)6 (8)7 (5)9/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2,3-Difluoro-4-nitroanisole has a density of 1.4±0.1 g/cm3 . It has a boiling point of 277.8±35.0 °C at 760 mmHg .Scientific Research Applications
Electrocatalytic and Photocatalytic Properties
Electrochemical studies of nitroanisole isomers, including compounds similar to 2,3-Difluoro-4-nitroanisole, highlight their potential in free radical formation and characterization in various media. The research conducted by Núñez-Vergara et al. (2002) on the electrochemical characteristics of nitroanisole isomers demonstrates their varying electrochemical reduction potentials and the stability of nitro radical anions in different electrolytic media. This study paves the way for utilizing such compounds in electrocatalytic applications and understanding their behavior in electrochemical processes (Núñez-Vergara et al., 2002).
Photoaffinity Labeling in Biochemical Research
Casado et al. (1995) explored the photoreactivity of 2,6-difluoro-4-nitroanisole with nucleophiles, shedding light on the potential of difluoro-nitroanisole derivatives as biochemical photoprobes for photoaffinity labeling, especially in protein studies. This research underlines the significant applications of such compounds in biochemical and pharmaceutical research, where the precise tagging of biomolecules is crucial (Casado et al., 1995).
Environmental and Ecotoxicological Studies
Investigations into the environmental fate and microbial toxicity of nitroaromatic compounds, including structures analogous to 2,3-Difluoro-4-nitroanisole, provide essential data on their biodegradation and potential impacts on ecosystems. The research by Hawari et al. (2015) on the abiotic and biotic reaction routes of 2,4-dinitroanisole (DNAN), a compound with similar functionalities, highlights the environmental behavior of such chemicals. Understanding the degradation pathways and toxicological effects of these compounds is vital for assessing their ecological risk and for the development of remediation strategies (Hawari et al., 2015).
Advanced Materials and Chemical Synthesis
The controlled nitration of anisole derivatives is a crucial step in the synthesis of nitroanisoles, which are key intermediates in the production of various high-value chemicals. The study by Adamiak (2015) on the nitration of anisole using HNO3/PO4/MoO3/SiO2/solvent systems demonstrates the potential of 2,3-Difluoro-4-nitroanisole and its derivatives in the synthesis of complex organic molecules. This research contributes to the development of novel synthetic pathways and the optimization of reaction conditions for the production of nitroanisole derivatives (Adamiak, 2015).
Safety And Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIYOKCZFOFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435611 | |
Record name | 2,3-Difluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-nitroanisole | |
CAS RN |
66684-59-1 | |
Record name | 2,3-Difluoro-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66684-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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